molecular formula C9H9F4NO B13894533 (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine

(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine

Cat. No.: B13894533
M. Wt: 223.17 g/mol
InChI Key: OQTYHJQUBPHRAL-YFKPBYRVSA-N
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Description

(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine: is an organic compound characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine typically involves the introduction of the trifluoromethoxy group onto a phenyl ring followed by the addition of an ethanamine moiety. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group. The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce different amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable for creating fluorinated compounds with specific properties .

Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmaceutical intermediate. Its fluorinated groups can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine is unique due to the combination of its fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These features make it valuable for specific applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H9F4NO/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1

InChI Key

OQTYHJQUBPHRAL-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N

Origin of Product

United States

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